molecular formula C12H11FN2 B12076194 6-(3-Fluorophenyl)-2-methylpyridin-3-amine

6-(3-Fluorophenyl)-2-methylpyridin-3-amine

Cat. No.: B12076194
M. Wt: 202.23 g/mol
InChI Key: GBQVNOXSHZHAGZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-methylpyridin-3-amine (molecular formula: C₁₂H₁₁FN₂; molecular weight: 202.23 g/mol) is a fluorinated pyridine derivative characterized by a 3-fluorophenyl substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound (CAS: 1214327-12-4) is part of a broader class of pyridine-based intermediates used in pharmaceutical and agrochemical synthesis . Its structural features, including the electron-withdrawing fluorine atom and the aromatic amine, make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in constructing complex heterocyclic systems .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H11FN2/c1-8-11(14)5-6-12(15-8)9-3-2-4-10(13)7-9/h2-7H,14H2,1H3

InChI Key

GBQVNOXSHZHAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-Fluorophenylboronic acid, 2-methyl-3-bromopyridine

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: Reflux conditions

The reaction proceeds through the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), low temperature

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Antithrombotic Properties

Research has indicated that derivatives of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine exhibit notable antithrombotic activity. In particular, studies have shown that certain compounds within this class can significantly inhibit clot formation in human blood. For example, one derivative demonstrated an anti-thrombolytic activity of 31.61%, suggesting that structural modifications, such as the introduction of halogen groups, can enhance biological efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Some studies report that pyridine derivatives can inhibit biofilm formation and exhibit varying degrees of hemolytic activity against different bacterial strains. This suggests potential applications in developing new antimicrobial agents or coatings .

Liquid Crystals

The molecular structure of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine makes it a candidate for use as chiral dopants in liquid crystal displays. Density functional theory (DFT) studies have provided insights into the electronic properties and potential reactivity of these compounds, which are crucial for their application in optoelectronic devices .

Comparative Analysis of Biological Activities

CompoundAnti-Thrombolytic Activity (%)Biofilm InhibitionHemolytic Activity
6-(3-Fluorophenyl)-2-methylpyridin-3-amine31.61%ModerateLow
Other Derivative A41.32%HighModerate
Other Derivative B2.82%LowHigh

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Effects

The position of the fluorine atom on the phenyl ring significantly influences the compound’s electronic, physical, and biological properties. lists three isomers:

Compound Name CAS Number Fluorine Position Molecular Formula Molecular Weight (g/mol) MDL Number
6-(2-Fluorophenyl)-2-methylpyridin-3-amine 1214380-73-0 Ortho C₁₂H₁₁FN₂ 202.23 MFCD14698752
6-(3-Fluorophenyl)-2-methylpyridin-3-amine 1214327-12-4 Meta C₁₂H₁₁FN₂ 202.23 MFCD14698753
6-(4-Fluorophenyl)-2-methylpyridin-3-amine 1214383-72-8 Para C₁₂H₁₁FN₂ 202.23 MFCD14698754

Key Observations :

  • Ortho-substituted isomers may exhibit steric hindrance, affecting reactivity in cross-coupling reactions .
  • Synthetic Utility : Meta-substituted fluorophenyl groups are often preferred in drug design due to balanced electronic effects (e.g., moderate electron-withdrawing character) that optimize binding interactions without excessive deactivation of the aromatic ring .

Substituent Variations in Pyridine Derivatives

A. 2-Methylpyridin-3-amine Core vs. Trifluoromethyl Derivatives
  • 2-Methylpyridin-3-amine (CAS: 3430-10-2): The parent compound lacks the fluorophenyl group, resulting in a lower molecular weight (108.14 g/mol) and reduced lipophilicity (logP ~1.2 estimated). It is primarily used as a precursor in synthesizing more complex derivatives .
  • 6-(Difluoromethyl)pyridin-3-amine hydrochloride (CAS: 1646152-50-2): The difluoromethyl group increases electron-withdrawing effects and acidity (pKa ~4.5), enhancing stability under basic conditions compared to the target compound .
B. Phenoxy vs. Phenyl Substituents
  • 6-(3-Fluorophenoxy)pyridin-3-amine (CAS: 954252-97-2): Replacing the phenyl group with a phenoxy linkage introduces an oxygen atom, which reduces lipophilicity (logP decrease by ~0.5) and may alter metabolic stability due to increased susceptibility to oxidative degradation .

Biological Activity

6-(3-Fluorophenyl)-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenyl group and a methyl group. This unique structure may influence its biological interactions and pharmacological properties.

The biological activity of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases such as JNK3, which is implicated in neurodegenerative diseases. The presence of the fluorine atom can modulate binding affinity and selectivity towards these kinases .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant for conditions like arthritis and other inflammatory disorders .

Anticancer Activity

Recent studies have indicated that 6-(3-Fluorophenyl)-2-methylpyridin-3-amine exhibits significant anticancer properties:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • Mechanism : It induces apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2, Bax, and caspases .
Cell LineIC50 (µM)Mechanism of Action
HCT-1165.0Induction of apoptosis via Bcl-2 modulation
MCF-710.0Cell cycle arrest at G2-M phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against several bacterial strains, including E. coli and S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values range from 30 to 50 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coli40Comparable to ceftriaxone
S. aureus50Lower than amoxicillin

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotection : A study focused on the neuroprotective effects of similar pyridine derivatives demonstrated that they could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
  • Inflammatory Models : In vivo models have shown that compounds with similar structures can significantly reduce inflammation markers in conditions such as rheumatoid arthritis, supporting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 6-(3-Fluorophenyl)-2-methylpyridin-3-amine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, General Procedure B (as described for structurally similar compounds) uses Pd(OAc)₂ (0.25 mmol), Xantphos (0.30 mmol), and sodium tert-butoxide (t-BuONa) as a base in a solvent system like toluene or dioxane. The reaction between a halogenated pyridine precursor (e.g., 2,6-dichloro-3-fluoropyridine) and 3-fluoroaniline (6.0 mmol) proceeds at elevated temperatures (80–100°C) under inert gas, yielding the target compound after purification . Optimizing ligand-to-palladium ratios and reaction time can improve yields beyond the reported 22% .

Q. How can the compound be characterized using spectroscopic methods?

  • NMR Spectroscopy : The fluorine atom in the 3-fluorophenyl group causes distinct splitting patterns in 19F^{19}\text{F} NMR (e.g., a singlet near -110 ppm for para-substituted fluorophenyl derivatives). 1H^{1}\text{H} NMR analysis focuses on the methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm) .
  • HPLC : Purity assessment (>98%) is achieved using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 217.1 for C₁₂H₁₁FN₂) .

Q. What solvents and conditions are optimal for solubility and reaction design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. For reactions, DMSO is preferred for nucleophilic substitutions, while methanol aids in hydrogenation steps. Solubility can be enhanced using sonication or heating to 50°C .

Q. What safety protocols are critical during handling?

  • Hazards : Irritant (Xi), toxic if ingested (T), and sensitizing (R43). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep under inert gas (N₂/Ar) at room temperature, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can low yields in Pd-catalyzed coupling reactions be optimized?

  • Catalyst Screening : Replace Pd(OAc)₂ with Pd₂(dba)₃ or PEPPSI-IPr for better turnover.
  • Ligand Effects : Use BrettPhos or SPhos instead of Xantphos to reduce steric hindrance.
  • Base Optimization : Substitute t-BuONa with Cs₂CO₃ to enhance reactivity in polar solvents .

Q. How does the 3-fluorophenyl group influence biological activity?

Fluorine’s electronegativity increases metabolic stability and modulates lipophilicity (log P ~2.1). In enzyme inhibition assays, the 3-fluorophenyl moiety enhances binding to hydrophobic pockets in COX-2 or kinase targets, as seen in analogs like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Use isogenic cell lines and control for batch-to-batch compound purity variations.
  • Off-Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan) to identify non-specific interactions .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The methyl group at position 2 and fluorine at position 3 contribute to van der Waals interactions with Leu384 and Tyr385 .
  • QSAR Models : Train models on fluorinated pyridine analogs to correlate log P, polar surface area, and IC₅₀ values .

Q. How to troubleshoot complex splitting in 19F^{19}\text{F} NMR spectra?

  • Decoupling Techniques : Apply 1H^{1}\text{H}-decoupled 19F^{19}\text{F} NMR to simplify multiplet patterns.
  • Solvent Effects : Use CDCl₃ instead of DMSO-d₆ to reduce signal broadening .

Q. What strategies mitigate byproduct formation during fluorination?

  • Fluorinating Agents : Replace KF with Selectfluor® to minimize hydrolysis byproducts.
  • Temperature Control : Maintain reactions at -20°C to suppress diaryl ether formation .

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